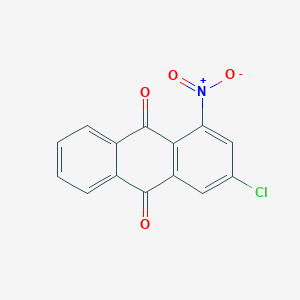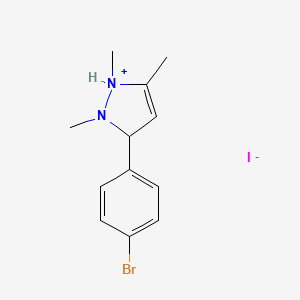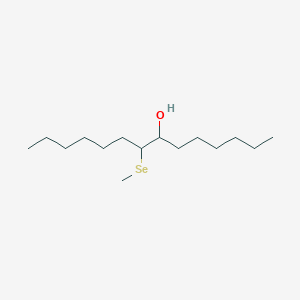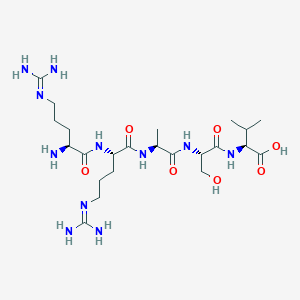
3-Chloro-1-nitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthracene core at the 3rd and 1st positions, respectively. Anthracene derivatives, including this compound, are known for their applications in various fields such as organic electronics, dyes, and photophysical studies .
Vorbereitungsmethoden
The synthesis of 3-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene derivatives. One common method includes the nitration of anthracene-9,10-dione followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or chlorinating agents for the chlorination step .
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
3-Chloro-1-nitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products such as anthracene-9,10-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in aminoanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, and reducing agents like hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-nitroanthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-1-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1-nitroanthracene-9,10-dione can be compared with other anthracene derivatives such as:
Anthracene-9,10-dione: Lacks the nitro and chloro groups, making it less reactive in certain chemical reactions.
1-Nitroanthracene-9,10-dione: Similar but lacks the chlorine atom, affecting its reactivity and applications.
9,10-Dichloroanthracene: Contains two chlorine atoms but lacks the nitro group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
61266-23-7 |
|---|---|
Molekularformel |
C14H6ClNO4 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
3-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-5-10-12(11(6-7)16(19)20)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H |
InChI-Schlüssel |
VGLYQOJJKHLWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
